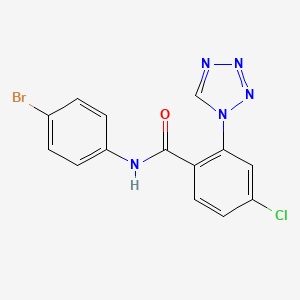

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C14H9BrClN5O |

|---|---|

Molecular Weight |

378.61 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9BrClN5O/c15-9-1-4-11(5-2-9)18-14(22)12-6-3-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |

InChI Key |

FEIZKCLOPSTEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparison of Synthetic Routes

Stepwise Synthesis Protocols

Benzamide Core Formation

The reaction between 4-bromoaniline and 4-chloro-2-cyanobenzoyl chloride is conducted in dichloromethane (DCM) with triethylamine as a base. This step yields N-(4-bromophenyl)-4-chloro-2-cyanobenzamide, which serves as the precursor for tetrazole installation.

Procedure :

-

Dissolve 4-bromoaniline (1.0 equiv) in anhydrous DCM.

-

Add 4-chloro-2-cyanobenzoyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir for 12 hours at room temperature, then wash with 0.1 M NaOH.

Key Data :

Tetrazole Ring Installation via [3+2] Cycloaddition

The nitrile group in the benzamide precursor reacts with NaN₃ under catalytic conditions to form the tetrazole ring. Cobalt(II) complexes or lead-based catalysts are preferred for high regioselectivity.

Microwave-Assisted Method :

-

Mix N-(4-bromophenyl)-4-chloro-2-cyanobenzamide (1.0 equiv) with NaN₃ (2.5 equiv) in DMF.

-

Add Co(II) catalyst (5 mol%) and irradiate at 200°C for 10 minutes.

Optimization Insights :

-

Catalyst Efficiency : Co(II) complexes reduce reaction time from 24 hours to <15 minutes.

-

Solvent Impact : DMF enhances NaN₃ solubility, improving yields by 15–20% compared to toluene.

Catalytic and Reaction Condition Optimization

Table 2: Catalytic Systems for Tetrazole Formation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Co(II)-Diazido Complex | 200 | 0.25 | 85 | >99 |

| PbCl₂-SiO₂ | 120 | 8 | 74 | 92 |

| Ag NPs/Sodium Borosilicate | 120 | 3 | 94 | 98 |

Critical Factors :

-

Temperature : Elevated temperatures (>120°C) accelerate cycloaddition but risk decomposition.

-

Catalyst Loading : 5–10 mol% Co(II) achieves optimal turnover frequency (TOF = 1,200 h⁻¹).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 50–100 | 200–300 |

| Purity | 92–95% | 96–98% |

| Catalyst Recovery | 60–70% | 85–90% |

Case Study :

A pilot plant using Co(II)-catalyzed flow synthesis achieved 89% yield at 150°C with a residence time of 5 minutes.

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) removes unreacted aniline and sodium salts.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomeric impurities.

Challenges and Mitigation Strategies

-

Regioselectivity in Tetrazole Formation :

-

Halogen Compatibility :

-

Catalyst Deactivation :

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects

- 4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide This analogue replaces the 4-bromophenyl group with a 4-methoxyphenyl moiety. The molecular weight difference (329.74 vs. 409.63) reflects bromine’s higher atomic mass, which may reduce aqueous solubility but improve lipid membrane penetration.

N-(2-nitrophenyl)-4-bromo-benzamide

Here, the tetrazole ring is absent, and a nitro group is present at the 2-position of the phenyl ring. The nitro group introduces strong electron-withdrawing effects, which could alter reactivity in electrophilic substitution reactions compared to the tetrazole-containing target compound.

Heterocyclic Variations

N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide derivatives

These compounds replace the tetrazole with a 1,2,3-triazole ring. Triazoles exhibit lower acidity (pKa ~9–10) than tetrazoles, reducing their ability to form ionic interactions in biological systems. However, triazoles are more metabolically stable, which may enhance pharmacokinetic profiles .- N-(4-bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide This compound features a thiadiazole ring instead of tetrazole. Thiadiazoles are less aromatic and more prone to hydrolysis but offer diverse sulfur-mediated interactions (e.g., metal coordination).

Physicochemical Properties

*Estimated based on methoxy analogue , adjusted for bromine’s electron-withdrawing effects.

Spectral Data Comparisons

- IR Spectroscopy : The target compound’s benzamide carbonyl is expected to absorb at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamides . The absence of a νS-H band (~2500–2600 cm⁻¹) confirms the tetrazole’s aromaticity, unlike thiol-containing tautomers .

- NMR : The 4-bromophenyl group would show deshielded aromatic protons (δ ~7.5–8.0 ppm), distinct from the methoxy analogue’s upfield signals (δ ~6.8–7.2 ppm) .

Biological Activity

N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological significance, and research findings related to this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1H-tetrazole in the presence of a suitable base. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrClN4 |

| Molecular Weight | 356.61 g/mol |

| Melting Point | 264-266 °C |

| Solubility | Soluble in DMSO |

| NMR (DMSO-d6) | δ (ppm): 7.80-8.00 (Ar-H), 8.13 (s, tetrazole) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested using the turbidimetric method against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Inhibition of cell proliferation |

Molecular Docking Studies

Molecular docking studies have been conducted to determine the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with estrogen receptors, suggesting a mechanism for its anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, and how are yields maximized?

Answer:

The synthesis typically involves multi-step reactions starting with the acylation of 4-bromoaniline with a pre-functionalized benzoyl chloride intermediate. Key steps include:

- Step 1: Formation of the benzamide core via coupling 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with 4-bromoaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >90% purity .

Yield Optimization: Control reaction temperature (<10°C during acylation), use excess coupling agents, and employ inert atmospheres to minimize side reactions .

Advanced: How can regioselective functionalization of the tetrazole ring be achieved during synthesis?

Answer:

Regioselective modification of the tetrazole ring (1H vs. 2H tautomers) requires precise pH and solvent control:

- Method: Use non-polar solvents (e.g., toluene) and acidic conditions (e.g., HCl) to favor the 1H-tetrazole tautomer. For alkylation, employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to target the N1 position .

- Validation: Monitor tautomer ratios via NMR spectroscopy .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.5–7.8 ppm; tetrazole C=O at ~168 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H] at m/z 406.98) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure by:

- Data Collection: High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts .

- Refinement: Apply restraints for disordered tetrazole or bromophenyl groups. Use the Hirshfeld surface to analyze intermolecular interactions (e.g., halogen bonding from Br) .

Basic: What in vitro assays are commonly used to evaluate this compound’s biological activity?

Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10–100 µM concentrations .

- Receptor Binding: Radioligand displacement assays (e.g., -labeled antagonists) to measure IC values .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can contradictory reports on biological activity (e.g., IC50_{50}50 variability) be systematically addressed?

Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) .

- SAR Studies: Synthesize analogs (e.g., replacing Br with Cl or modifying the tetrazole) to isolate structural contributors to activity .

- Meta-Analysis: Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP, polar surface area, and bioactivity .

Basic: What strategies mitigate degradation during long-term storage?

Answer:

- Storage Conditions: Store at –20°C in amber vials under argon. Avoid aqueous buffers (tetrazole hydrolysis) .

- Stability Monitoring: Use LC-MS every 3–6 months to detect degradation products (e.g., benzamide cleavage) .

Advanced: How does electronic substituent effects (e.g., Br, Cl, tetrazole) influence reactivity in cross-coupling reactions?

Answer:

- Bromophenyl Group: Activates the ring for Suzuki-Miyaura coupling (Pd catalysis) but deactivates it toward electrophilic substitution due to –I effect .

- Tetrazole: Acts as an electron-withdrawing group, directing electrophiles to the meta position of the benzamide. Kinetic studies (UV-Vis monitoring) show faster SNAr reactions at the Cl position compared to Br .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADME Prediction: SwissADME or pkCSM estimate logP (~3.2), moderate solubility (LogS = –4.1), and CYP450 inhibition risk .

- Docking Studies: AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) using PDB structures (e.g., 1ATP) .

Advanced: How can cryo-EM or NMR elucidate dynamic interactions with flexible protein targets?

Answer:

- Cryo-EM: Resolve compound-bound complexes of large targets (e.g., GPCRs) at 2.5–3.5 Å resolution .

- NMR: NMR (if fluorinated analogs exist) tracks binding kinetics with intrinsically disordered proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.